8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Functionalization

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2092062-74-1) is a dihalogenated heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery. It bears bromine at the 8-position and fluorine at the 6-position of the fused bicyclic core (C₆H₃BrFN₃, MW 216.01), presenting two electronically and sterically distinct synthetic handles for sequential derivatization.

Molecular Formula C6H3BrFN3
Molecular Weight 216.01 g/mol
CAS No. 2092062-74-1
Cat. No. B1383922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
CAS2092062-74-1
Molecular FormulaC6H3BrFN3
Molecular Weight216.01 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C=C1F)Br
InChIInChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H
InChIKeyNCVGMOVOMZZDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2092062-74-1): A Regiochemically Defined Halo-Triazolopyridine Building Block for Kinase-Focused Library Synthesis


8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2092062-74-1) is a dihalogenated heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It bears bromine at the 8-position and fluorine at the 6-position of the fused bicyclic core (C₆H₃BrFN₃, MW 216.01), presenting two electronically and sterically distinct synthetic handles for sequential derivatization . This specific 8-Br/6-F regiochemical arrangement is critically distinguished from its 6-Br/8-F regioisomer (CAS 1592865-93-4), as the position of the bromine—the primary cross-coupling handle—determines the vector of subsequent aryl or heteroaryl installation, directly impacting structure–activity relationship (SAR) exploration in ATP-competitive kinase inhibitor programs .

Why 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Its Regioisomer or Mono-Halogenated Analogs


Within the [1,2,4]triazolo[1,5-a]pyridine scaffold, the precise position of halogen substituents governs both the electronic character of the ring system and the trajectory of elaborated substituents after cross-coupling . The 8-Br/6-F isomer (CAS 2092062-74-1) places the bromine at the 8-position—adjacent to the bridgehead nitrogen—while the 6-Br/8-F regioisomer (CAS 1592865-93-4) reverses this arrangement, projecting the cross-coupling product into a fundamentally different region of the ATP-binding pocket . The mono-brominated analog 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 868362-18-9, MW 198.02) lacks the electron-withdrawing fluorine substituent, altering both the ring electronics (predicted pKa shift) and removing the fluorine as a potential hydrogen-bond acceptor in biological target engagement . Similarly, 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1427357-61-6, MW 137.11) lacks the bromine handle entirely, eliminating the most common entry point for palladium-catalyzed diversification . These structural differences preclude generic substitution in any SAR-driven medicinal chemistry workflow where the vector and electronics of the elaborated scaffold are critical parameters.

Quantitative Differentiation Evidence: 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Analogs


Regiochemical Identity: 8-Br/6-F vs. 6-Br/8-F Substitution Pattern Defines Cross-Coupling Product Topography

The canonical SMILES of the target compound (C1=C(C2=NC=NN2C=C1F)Br) places bromine at ring position 8 and fluorine at position 6 . The regioisomer 6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1592865-93-4) has the inverted SMILES (FC1=CC(Br)=CN2N=CN=C12), with bromine at position 6 and fluorine at position 8 . In ATP-competitive kinase inhibitor programs where the triazolopyridine core mimics the purine ring, substituents installed at the 8-position versus the 6-position probe entirely different sub-pockets of the active site [1]. The 8-position vector projects toward the solvent-exposed region in many kinase co-crystal structures, while the 6-position vector orients toward the hinge-binding region—making these two regioisomers non-interchangeable in SAR studies.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Functionalization

Orthogonal Reactivity: Simultaneous Br (Cross-Coupling) and F (Electronic Tuning) Handles Enable Sequential Diversification

The target compound uniquely provides two electronically complementary handles on the same scaffold: the C8–Br bond is primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), while the C6–F substituent is relatively inert under these conditions, serving as a metabolically stable electron-withdrawing group that modulates the electron density of the pyridine ring . The mono-brominated analog 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 868362-18-9, MW 198.02) lacks the fluorine-induced electronic perturbation entirely [1]. Conversely, 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1427357-61-6, MW 137.11) contains fluorine but no bromine handle for diversification, requiring alternative (and often lower-yielding) C–H activation strategies for further elaboration . The predicted pKa of the target compound is 0.31 ± 0.30, versus 0.33 ± 0.30 for the 6-Br/8-F regioisomer —nearly identical within prediction error, but notably distinct from the non-fluorinated mono-bromo analog (estimated pKa ~1.5–2.0, class-level inference based on fluorine's electron-withdrawing effect ).

Synthetic Chemistry Cross-Coupling Library Synthesis

Commercial Availability and Pricing: 8-Br/6-F Regioisomer Is Supplied at a Premium Reflecting Differentiated Synthetic Demand

The target compound is commercially available from multiple reputable suppliers, including Aladdin Scientific (Cat. No. B680448, ≥97% purity) and CymitQuimica (Ref. IN-DA01KX0J, 95% purity) . The Aladdin list price is approximately ¥1,712.9 per 100 mg (equivalent to ~¥17,129/g), while the CymitQuimica price is approximately €593 per 1 g . In contrast, the 6-Br/8-F regioisomer (CAS 1592865-93-4) is offered by Bidepharm at ~¥178 per 100 mg (97% purity, ~¥1,780/g)—an approximately 9.6-fold lower unit price . The mono-brominated 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 868362-18-9) is available from Beyotime at ¥216 per 1 g (97% purity)—approximately 79-fold cheaper per gram than the target compound [1]. This pronounced price differential reflects the additional synthetic steps required to install the 6-fluoro substituent regioselectively in the presence of the 8-bromo group, and is consistent with the compound's status as a specialized, lower-volume building block for targeted library synthesis rather than a commodity intermediate.

Chemical Procurement Building Block Sourcing Cost Analysis

Predicted Physicochemical Property Comparison: Minimal pKa/Density Differences Between Regioisomers Confirm Substitution Pattern, Not Bulk Properties, Drives Selection

Predicted physicochemical properties for the target 8-Br/6-F isomer and its 6-Br/8-F regioisomer are nearly identical within computational prediction error: both have predicted density of 2.00 ± 0.1 g/cm³, and the predicted pKa values differ by only 0.02 log units (0.31 ± 0.30 vs. 0.33 ± 0.30) . The mono-brominated analog 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (MW 198.02 vs. 216.01 for the dihalogenated compounds) has a reported melting point of 152–157 °C , while no experimental melting point is publicly listed for the target compound—its appearance is described as a white to off-white solid stored at room temperature . These data indicate that the global physicochemical properties (density, pKa, MW) do not materially differentiate the two dihalogenated regioisomers; rather, the basis for selection rests entirely on the regiochemical identity of the halogen substitution pattern and the resulting topographical consequences of cross-coupling elaborated products.

Physicochemical Profiling Lead Optimization Predictive ADME

Recommended Application Scenarios for 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2092062-74-1) Based on Differential Evidence


Kinase-Focused Library Synthesis Requiring 8-Position Diversification with 6-Position Fluorine Retention

When constructing a focused library of [1,2,4]triazolo[1,5-a]pyridine-based kinase inhibitors where the 8-position is the intended point of diverse aryl/heteroaryl installation via Suzuki–Miyaura coupling, and the 6-position fluorine must be retained as a metabolic stabilizer or hydrogen-bond acceptor, this compound is the required building block. Using the 6-Br/8-F regioisomer would project the diversified substituent into the hinge-binding region rather than the solvent-exposed region, fundamentally altering the SAR hypothesis [1].

Sequential Dual-Functionalization Strategies Exploiting Orthogonal Reactivity

For synthetic routes requiring initial Pd-catalyzed cross-coupling at the C8–Br position followed by late-stage nucleophilic aromatic substitution (SNAr) or other transformations at alternative positions, this compound's orthogonal reactivity profile—where the C–Br bond is selectively reactive under mild Pd(0) conditions while the C–F bond remains intact—enables a two-step diversification sequence without protecting group manipulation. This is not achievable with mono-halogenated analogs that lack the second functional handle .

Comparative Regioisomer SAR Studies in Medicinal Chemistry Programs

In lead optimization campaigns where the optimal halogen substitution pattern on the triazolopyridine scaffold has not been established, procurement of both the 8-Br/6-F isomer (CAS 2092062-74-1) and its 6-Br/8-F regioisomer (CAS 1592865-93-4) enables systematic exploration of substituent vector effects on target potency and selectivity. The ~9.6-fold price differential between the two isomers should be factored into the budget for parallel SAR exploration .

Fluorine-18 Radiolabeling Precursor Development for PET Tracer Synthesis

The presence of a bromine atom at the 8-position and a fluorine at the 6-position makes this compound a potential precursor for developing ¹⁸F-labeled PET tracers via halogen exchange or 'cold' reference standard synthesis. The 6-fluoro substituent provides a structural mimic of the radiolabeled analog, while the 8-bromo serves as the site for late-stage diversification or radiolabel introduction. This scenario leverages the compound's unique orthogonal halogenation pattern that is absent in mono-halogenated or differently substituted analogs [2].

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